3-Fluorooxetane

Description

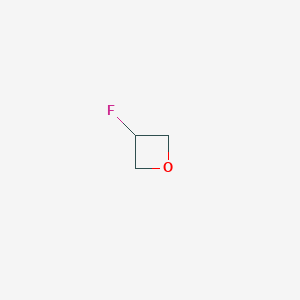

Structure

3D Structure

Properties

IUPAC Name |

3-fluorooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHRCFBHAKRMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559408 | |

| Record name | 3-Fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-86-6 | |

| Record name | 3-Fluorooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of 3-Fluorooxetane in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 3-fluorooxetane scaffold is emerging as a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound in the development of new drug scaffolds, with comparative insights from its well-studied counterpart, 3,3-difluorooxetane.

Introduction: The Value of Fluorinated Oxetanes in Medicinal Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant attention in drug discovery due to their unique ability to improve aqueous solubility, metabolic stability, and lipophilicity while acting as bioisosteres for commonly used functional groups. The introduction of fluorine onto the oxetane ring further enhances these desirable properties. The high electronegativity and relatively small size of the fluorine atom can lead to favorable changes in pKa, dipole moment, and conformational preference of a molecule, which can in turn enhance target binding affinity and improve pharmacokinetic profiles.

While much of the recent literature has focused on the 3,3-difluorooxetane moiety, the mono-fluorinated this compound offers a nuanced alternative for fine-tuning molecular properties. This guide will delve into the specifics of this compound, while drawing relevant comparisons to the gem-difluoro analogue to provide a broader context for its application.

Synthesis of this compound Building Blocks

The synthesis of this compound derivatives can be approached through several synthetic strategies, often involving the construction of the oxetane ring followed by fluorination, or the use of fluorinated precursors. A general and robust method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.

General Experimental Protocol: Intramolecular Cyclization for Oxetane Formation

A common precursor for the synthesis of 3-substituted oxetanes is a di-halo-propanol derivative. The following protocol outlines a general procedure for the formation of a 3-(halomethyl)oxetane, which can be a precursor to further functionalization or fluorination.

Reaction Scheme:

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF to create a slurry.

-

Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Separate the layers.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 3-(bromomethyl)oxetane by silica gel column chromatography.

Note: Direct fluorination of the resulting 3-(hydroxymethyl)oxetane (after conversion of the bromomethyl group) can be achieved using a variety of fluorinating agents.

Characterization of this compound

The unambiguous identification and characterization of this compound and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | The proton on the carbon bearing the fluorine (C3) would appear as a complex multiplet significantly downfield due to the deshielding effect of the fluorine atom. The adjacent methylene protons (C2 and C4) would also be deshielded and show complex splitting patterns due to proton-proton and proton-fluorine coupling. |

| ¹³C NMR | The carbon directly attached to the fluorine (C3) is expected to show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The other two carbons of the oxetane ring will also be observable. |

| ¹⁹F NMR | A single resonance is expected. The chemical shift will be characteristic of a secondary alkyl fluoride. This signal will be split into a complex multiplet due to coupling with the neighboring protons. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+). The fragmentation pattern would likely involve the loss of small neutral molecules such as HF and cleavage of the oxetane ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C stretching of the ether in the oxetane ring (around 1000-1100 cm⁻¹) and a C-F stretching band (around 1000-1400 cm⁻¹) would be expected. |

Physicochemical Properties and Their Impact on Drug Design

The introduction of a single fluorine atom in the 3-position of the oxetane ring can have a profound impact on the molecule's physicochemical properties, which are critical for its behavior as a drug scaffold.

| Property | Impact of 3-Fluoro Substitution | Relevance in Drug Discovery |

| Lipophilicity (LogP) | The effect on LogP can be subtle. While fluorination generally increases lipophilicity, the introduction of a single fluorine in a polar ring system may lead to a less pronounced increase or even a slight decrease compared to a non-fluorinated analogue. | Modulating LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | The polar nature of the C-F bond and the ether oxygen can contribute to improved aqueous solubility compared to more lipophilic, non-polar scaffolds. | Enhanced solubility is often a key objective in drug development to ensure adequate bioavailability. |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the 3-position of the oxetane ring more resistant to metabolic oxidation by cytochrome P450 enzymes. | Increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profile. |

| pKa of Proximal Groups | The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic functional groups (e.g., amines), reducing their basicity. | Fine-tuning the pKa of ionizable groups is critical for controlling a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding. |

| Conformation and Binding | The fluorine atom can influence the puckering of the oxetane ring and participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. | The conformational constraints and potential for specific interactions can lead to enhanced binding affinity and selectivity for the target protein. |

Case Study: 3,3-Difluorooxetane as a Bioisostere

While specific examples of this compound in advanced drug candidates are not yet widely published, the extensive research on 3,3-difluorooxetane provides a strong rationale for the utility of mono-fluorinated oxetanes. The 3,3-difluorooxetane unit has been successfully employed as a bioisosteric replacement for other chemical groups, offering improvements in drug-like properties.

For instance, in a known selective inhibitor of histone deacetylases SirT1 and SirT2, Tenovin-6, the replacement of a tert-butyl group with a 3,3-difluorooxetane moiety resulted in a compound that retained significant biological activity. This modification also led to increased hydrophilicity and reduced affinity for the P-glycoprotein efflux pump, both of which are desirable pharmacokinetic properties. This successful application of the 3,3-difluorooxetane unit highlights the potential of fluorinated oxetanes to serve as versatile and beneficial scaffolds in drug design.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a typical workflow for the synthesis and evaluation of a novel drug candidate incorporating a this compound scaffold.

Synthetic Workflow for a this compound Containing Compound

Caption: A generalized synthetic workflow for incorporating a this compound moiety into a drug candidate.

Drug Discovery Evaluation Workflow

Caption: A typical workflow for the preclinical evaluation of a this compound-containing drug candidate.

Conclusion

The this compound scaffold represents a promising and still relatively underexplored area in medicinal chemistry. Its unique combination of the structural and electronic properties of an oxetane ring with the modulating effects of a single fluorine atom offers a valuable tool for the fine-tuning of drug candidates. By leveraging the insights gained from the more established 3,3-difluorooxetane analogues, medicinal chemists can strategically employ this compound to enhance the solubility, metabolic stability, and target affinity of novel therapeutics. As synthetic methodologies become more refined and accessible, the incorporation of this compound into drug discovery programs is poised to expand, potentially leading to the development of safer and more effective medicines.

The Impact of 3-Fluorooxetane Incorporation on Physicochemical Properties: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the 3-fluorooxetane moiety has emerged as a valuable functional group for fine-tuning the physicochemical properties of molecules. This technical guide provides an in-depth analysis of the core physicochemical properties of compounds containing the this compound motif, offering a comparative perspective against common isosteres. It also details key experimental protocols for assessing these properties and visualizes the workflows for these essential assays.

Core Physicochemical Properties of this compound Containing Compounds

The introduction of a this compound group can significantly modulate a compound's lipophilicity, acidity/basicity, solubility, metabolic stability, and permeability. These alterations stem from the unique combination of the oxetane ring's strain, polarity, and three-dimensional structure, coupled with the high electronegativity of the fluorine atom.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data on the impact of the oxetane and fluorooxetane moieties on key physicochemical parameters, drawing comparisons with commonly used cyclopropyl, cyclobutyl, and gem-dimethyl isosteres.[1]

Table 1: Impact on pKa of Adjacent Amines [1]

| Moiety | pKa | ΔpKa (vs. gem-dimethyl) |

| gem-dimethyl | 10.5 | 0 |

| cyclopropyl | 9.0 | -1.5 |

| cyclobutyl | 10.2 | -0.3 |

| oxetane | 7.5 | -3.0 |

| 3-fluoro-3-(trifluoromethyl)oxetane | 5.8 | -4.7 |

Note: The pKa values are for amines attached to the respective moieties. The data highlights the significant pKa-lowering effect of the oxetane ring, which is further amplified by fluorination.

Table 2: Impact on Lipophilicity (LogP) [1]

| Moiety | LogP |

| gem-dimethyl | 1.9 |

| cyclopropyl | 1.5 |

| cyclobutyl | 2.1 |

| oxetane | 1.1 |

| 3-fluoro-3-(trifluoromethyl)oxetane | 2.3 |

Note: LogP values are for the core moieties. The oxetane ring generally reduces lipophilicity compared to its carbocyclic and acyclic analogs. However, the introduction of fluoroalkyl groups can counteract this effect and significantly increase lipophilicity.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for lead optimization. The following are detailed methodologies for key experiments.

Lipophilicity (LogP) Determination by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.

Protocol:

-

Preparation of Phases: Prepare water and n-octanol phases that are mutually saturated. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a precise volume of the n-octanol phase.

-

Partitioning: Add a precise volume of the water phase to the n-octanol solution of the compound.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water)

Aqueous Solubility Determination

Aqueous solubility can be determined using kinetic or thermodynamic methods.

Protocol (Thermodynamic Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound.

Metabolic Stability Assessment (Liver Microsomal Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare an NADPH-regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the reaction buffer, liver microsomes, and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constants of a compound.

Protocol:

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.

Protocol:

-

Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Solution Preparation:

-

Prepare a solution of the test compound in a donor buffer (e.g., PBS, pH 7.4).

-

Fill the wells of a 96-well acceptor plate with acceptor buffer.

-

-

Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubation: Add the test compound solution to the donor wells and incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Fluorooxetane: A Technical Guide to a Novel Bioisostere in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the emerging fluorinated motifs, the 3-fluorooxetane ring has garnered significant interest as a versatile bioisosteric replacement for commonly employed functional groups. This technical guide provides an in-depth overview of this compound, contrasting it with its well-studied counterpart, 3,3-difluorooxetane, and exploring its potential to enhance drug discovery programs.

The Rise of Fluorinated Oxetanes in Drug Design

Oxetanes, four-membered cyclic ethers, have been increasingly utilized in medicinal chemistry as replacements for methylene, gem-dimethyl, and carbonyl groups.[1] Their introduction can lead to improved metabolic stability, increased aqueous solubility, and a reduction in the basicity of adjacent amines.[2] The addition of fluorine to the oxetane scaffold further refines its properties, offering a unique combination of steric and electronic effects that can be leveraged to overcome common drug development hurdles.

While much of the published research has focused on the 3,3-difluorooxetane moiety, the monosubstituted this compound presents a distinct set of characteristics that can be advantageous in specific contexts. This guide will primarily focus on this compound, drawing comparisons with 3,3-difluorooxetane to provide a comprehensive understanding of this emerging bioisostere.

Physicochemical Properties: A Comparative Analysis

The introduction of one or two fluorine atoms at the 3-position of the oxetane ring significantly alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug design.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A systematic comparison of the lipophilicity of 3-oxetanylmethanol and its fluorinated derivatives reveals interesting trends. While the non-fluorinated 3-oxetanylmethanol has a calculated LogP of -0.80, the introduction of a single fluorine atom can modulate this value.[3] In a study comparing fluorinated isopropyl, cyclopropyl, and 3-oxetanyl groups, it was observed that β-fluorination of an oxetanyl derivative led to a slight increase in lipophilicity, a trend that contrasts with the decrease seen upon fluorination of isopropyl and cyclopropyl groups.[3]

In the case of 3,3-difluorooxetane, its incorporation in place of a tert-butyl group in the sirtuin inhibitor Tenovin-6 resulted in a decrease in lipophilicity (LogP and LogD7.4) by 0.7–1.3 units.[4] This highlights the context-dependent nature of fluorine's effect on lipophilicity.

Table 1: Comparative Lipophilicity Data

| Compound/Moiety | LogP | Data Source |

| 3-Oxetanylmethanol | -0.80 (calculated) | [3] |

| 3,3-diFOx-Tenovin-6 vs. Tenovin-6 (tert-butyl) | ↓ 0.7–1.3 units | [4] |

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[5] The introduction of a 3,3-difluorooxetane moiety has been shown to lower the pKa of adjacent amines. For example, the pKa of a piperidine derivative was lowered by the introduction of a 3,3-difluorooxetane group.[4] Fluorination of oxetane derivatives can lead to a decrease in pKa values by up to three units when replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties.[6] While specific data for this compound is limited, it is expected to have a pKa-lowering effect, albeit less pronounced than the 3,3-difluoro analogue.

Table 2: Impact of Fluorinated Oxetanes on pKa

| Moiety | Effect on pKa of Adjacent Amine | Reference |

| 3,3-Difluorooxetane | Decrease | [4] |

| Fluorinated Oxetanes (general) | Decrease by up to 3 units | [6] |

Metabolic Stability

Table 3: Metabolic Stability Enhancement

| Bioisosteric Replacement | Compound | Effect on Metabolic Stability | Reference |

| tert-butyl → 3,3-Difluorooxetane | Tenovin-6 | Improved | [4] |

Dipole Moment and Hydrogen Bond Accepting Capacity

The dipole moment of a molecule influences its solubility and interactions with biological targets. The calculated dipole moment of 3,3-difluorooxetane is relatively low (0.39 D), suggesting it can be a good mimic for non-polar cycloalkyl groups.[4] The fluorine atom in this compound can act as a weak hydrogen bond acceptor, a property that can be crucial for ligand-protein interactions.[9][10]

Synthesis of this compound Building Blocks

The accessibility of building blocks is crucial for the widespread adoption of a new bioisostere. Several synthetic routes to this compound derivatives have been reported.

Synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid

One approach involves the synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid, a versatile building block for further elaboration.[11]

Caption: Synthetic scheme for 3-(fluoromethyl)oxetane-3-carboxylic acid.

General Experimental Protocol: Synthesis of 3-Aryloxetanes

The following provides a general protocol for the synthesis of 3-aryloxetanes, which can be adapted for fluorinated analogues. This typically involves a Suzuki coupling reaction.[12]

Materials:

-

3-Bromooxetane or a suitable precursor

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

To a reaction vessel, add the 3-bromooxetane, arylboronic acid, palladium catalyst, and base.

-

Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Bioisosteric Replacement Strategies and Case Studies

The this compound and 3,3-difluorooxetane moieties can serve as bioisosteres for a variety of functional groups.

Caption: Bioisosteric replacement strategies for this compound.

Case Study: Tenovin-6 Analogue

A compelling example of the utility of fluorinated oxetanes is the replacement of the tert-butyl group in the sirtuin inhibitor Tenovin-6 with a 3,3-difluorooxetane moiety.[4]

Table 4: Physicochemical and Biological Properties of Tenovin-6 and its 3,3-diFOx Analogue

| Property | Tenovin-6 (tert-butyl) | 3,3-diFOx-Tenovin-6 | Change |

| IC₅₀ (SIRT1) | Potent | 4-fold decrease in potency | Moderate |

| LogP | Higher | Lower by 0.7-1.3 units | Favorable |

| Aqueous Solubility | 350 µM | 370 µM | Similar |

| P-gp Efflux | High | Reduced | Favorable |

| Metabolic Stability | Lower | Improved | Favorable |

Data adapted from[4]

This case study demonstrates that the 3,3-difluorooxetane group can successfully mimic a lipophilic group while improving key ADME properties such as solubility and metabolic stability, with only a modest impact on biological activity.[4] It is plausible that a this compound bioisostere would offer a more subtle modulation of these properties, potentially retaining more of the original compound's potency.

Conformational Effects

The introduction of fluorine can have a profound impact on the conformational preferences of a molecule, which can be critical for its interaction with a biological target.[13] The gauche effect, where fluorine prefers a gauche orientation relative to an adjacent electronegative atom or group, can rigidify the conformation of a molecule. While specific conformational analyses of this compound-containing drug candidates are not widely reported, the principles of fluorine conformational effects suggest that this moiety can be used to lock in a desired bioactive conformation.

Conclusion and Future Outlook

The this compound ring is an emerging and valuable addition to the medicinal chemist's toolkit. While much of the detailed characterization has been performed on its difluorinated counterpart, the available data suggests that this compound offers a nuanced approach to property modulation. It can serve as a metabolically stable, polar mimic for a range of common functional groups, with the potential to fine-tune lipophilicity, pKa, and conformational preferences. As synthetic methodologies for this compound building blocks become more accessible, its application in drug discovery programs is expected to grow, enabling the development of safer and more effective medicines. Further detailed studies on the physicochemical and pharmacological properties of this compound-containing compounds are warranted to fully elucidate its potential as a bioisostere.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine as a Hydrogen-Bond Acceptor - ChemistryViews [chemistryviews.org]

- 10. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The 3-Fluorooxetane Ring System: A Technical Guide to its Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 3-fluorooxetane ring system has emerged as a compelling structural scaffold. This technical guide provides an in-depth exploration of the reactivity of the this compound ring, offering insights into its synthesis, ring-opening reactions, and potential applications in drug discovery.

Synthesis of the this compound Core

The construction of the this compound ring system is a critical first step for exploring its reactivity. While various substituted 3-fluorooxetanes have been synthesized, a general and efficient synthesis of the parent ring system is paramount. A common strategy involves the multi-step transformation of carbohydrate-derived precursors. For instance, the synthesis of a this compound δ-amino acid has been achieved from D-xylose over 14 steps, involving key transformations such as ring contraction and fluorination.[1]

A general synthetic approach to access the core this compound structure can be envisioned through the cyclization of a suitably substituted 1,3-diol.

Caption: General workflow for the synthesis of the this compound core.

Reactivity of the this compound Ring System

The reactivity of the this compound ring is governed by a combination of ring strain and the electronic influence of the fluorine substituent. The four-membered ring is inherently strained, providing a thermodynamic driving force for ring-opening reactions. The highly electronegative fluorine atom at the 3-position exerts a significant inductive effect, influencing the electron distribution within the ring and the regioselectivity of nucleophilic attack.

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of the oxetane core, providing access to a variety of functionalized acyclic compounds. These reactions are typically promoted by electrophilic activation of the oxetane oxygen, most commonly with Brønsted or Lewis acids.

General Mechanism of Acid-Catalyzed Ring-Opening:

Caption: Acid-catalyzed ring-opening of this compound.

The regioselectivity of nucleophilic attack on the activated this compound is a critical consideration. The inductive effect of the fluorine atom is expected to render the C2 and C4 positions more electrophilic. However, the precise site of attack will be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies on related fluorinated epoxides have shown that the interplay of steric and electronic effects, including negative hyperconjugation, can lead to unexpected regioselectivity.[2]

Nucleophilic Ring-Opening

A variety of nucleophiles can be employed to open the this compound ring, leading to the formation of 1,3-difunctionalized propanes.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Halides | LiBr, NaI | 1-Halo-3-fluoropropan-2-ol |

| Azides | NaN₃ | 1-Azido-3-fluoropropan-2-ol |

| Cyanides | KCN | 1-Cyano-3-fluoropropan-2-ol |

| Thiolates | NaSPh | 1-(Phenylthio)-3-fluoropropan-2-ol |

| Organometallics | R-MgBr, R-Li | 1-Substituted-3-fluoropropan-2-ol |

| Organocuprates | R₂CuLi | 1-Substituted-3-fluoropropan-2-ol |

Experimental Protocol: General Procedure for Lewis Acid-Mediated Ring-Opening with a Nucleophile

-

To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., 0 °C) under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq).

-

Stir the mixture for a short period (e.g., 15 minutes).

-

Add the nucleophile (e.g., a thiol, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The regioselectivity of these reactions is a key area for investigation. It is anticipated that under acidic conditions, the nucleophile will preferentially attack the more substituted C2/C4 position due to the stabilization of a partial positive charge. However, the electron-withdrawing nature of the fluorine at C3 could also influence the outcome.

Reactions with Organometallic Reagents

Organometallic reagents such as Grignard reagents, organolithiums, and organocuprates are powerful carbon nucleophiles capable of opening the oxetane ring to form new carbon-carbon bonds.

Logical Flow for Predicting Reactivity with Organometallics:

Caption: Decision pathway for the reaction of this compound with organometallics.

Organocuprates, being softer nucleophiles, may exhibit different regioselectivity compared to harder organolithium or Grignard reagents.[3][4] The presence of a Lewis acid can further influence the reaction pathway.[5]

Physicochemical Properties and Spectroscopic Characterization

The introduction of a fluorine atom is expected to significantly impact the physicochemical properties of the oxetane ring.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Effect of Fluorine |

| pKa of conjugate acid | Decreased basicity of oxetane oxygen |

| Dipole Moment | Increased |

| Lipophilicity (logP) | Increased |

| Metabolic Stability | Potentially increased due to C-F bond strength |

Spectroscopic Characterization:

The structure of this compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The protons on the oxetane ring will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom will induce significant splitting of adjacent proton signals (JHF couplings).

-

¹³C NMR: The carbon atom bearing the fluorine will show a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield.

-

¹⁹F NMR: A single resonance will be observed for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

Mass Spectrometry: The molecular ion peak and fragmentation pattern will confirm the molecular weight and structural fragments.

-

Infrared (IR) Spectroscopy: A characteristic C-F stretching vibration will be observed in the region of 1000-1100 cm⁻¹.

Applications in Drug Discovery

The this compound moiety holds considerable promise as a building block in drug discovery. Its incorporation can offer several advantages:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to improved pharmacokinetic profiles.

-

Conformational Restriction: The rigid oxetane ring can lock a molecule into a specific conformation, potentially enhancing binding affinity to a biological target.

-

Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Bioisosteric Replacement: The this compound unit can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbonyl group, offering a way to explore new chemical space while maintaining or improving biological activity.

Conclusion

The this compound ring system represents a valuable and underexplored scaffold in organic synthesis and medicinal chemistry. Its unique combination of ring strain and the electronic properties of the fluorine substituent gives rise to a rich and nuanced reactivity profile. Further investigation into the regioselectivity of its ring-opening reactions and the development of efficient and scalable synthetic routes will undoubtedly unlock the full potential of this intriguing fluorinated heterocycle for the creation of novel and improved therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the exciting chemistry of the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

Scalable synthesis of 3-fluorooxetane building blocks for drug discovery

An In-depth Technical Guide to the Scalable Synthesis of 3-Fluorooxetane Building Blocks for Drug Discovery

Introduction

The this compound moiety has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, aqueous solubility, and binding affinity by acting as a bioisostere for other functional groups. The unique conformational constraints and electronic properties of the oxetane ring, combined with the metabolic resistance conferred by the fluorine atom, make it a desirable feature in the design of novel therapeutics. However, the synthesis of this compound on a scale suitable for drug discovery and development presents several challenges, including the handling of hazardous reagents and the need for robust, high-yielding, and cost-effective methods. This guide provides a comprehensive overview of scalable synthetic strategies, detailed experimental protocols, and a comparative analysis of different methodologies for the preparation of this compound.

Core Synthetic Strategies

The most prevalent and scalable approach to this compound involves the deoxofluorination of a readily available precursor, 3-hydroxyoxetane. This two-step sequence, starting from epichlorohydrin, is amenable to large-scale production.

Step 1: Synthesis of the 3-Hydroxyoxetane Precursor

A robust and scalable synthesis of 3-hydroxyoxetane begins with the reaction of a carboxylic acid, such as acetic acid, with epichlorohydrin. The resulting ester is then protected, cyclized under basic conditions to form the oxetane ring, and finally deprotected to yield 3-hydroxyoxetane.

dot

Caption: Synthesis Pathway for 3-Hydroxyoxetane Precursor.

Step 2: Deoxofluorination of 3-Hydroxyoxetane

The crucial step in the synthesis is the conversion of the hydroxyl group of 3-hydroxyoxetane to a fluorine atom. This is typically achieved using a nucleophilic fluorinating agent. The choice of reagent is critical for scalability, safety, and yield.

dot

Spectroscopic Data and Analysis for 3-Fluorooxetane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-fluorooxetane moiety has emerged as a valuable building block in medicinal chemistry and drug development. Its unique stereoelectronic properties, including a puckered four-membered ring and the high electronegativity of the fluorine atom, can significantly influence the physicochemical and pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound derivatives, aimed at assisting researchers in the identification and analysis of these important compounds.

Spectroscopic Data of this compound Derivatives

The following tables summarize typical spectroscopic data for a variety of this compound derivatives, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data. These values can serve as a reference for the identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the molecular structure and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

| Derivative | H-2/H-4 (ppm) | H-3 (ppm) | Other Protons (ppm) | J (Hz) |

| This compound | 4.70-4.90 (m) | 5.50-5.70 (m) | - | |

| 3-Fluoro-3-methyloxetane | 4.50-4.70 (m) | - | 1.65 (d, 3H) | ³JHF ≈ 22 |

| 3-Fluoro-3-phenyloxetane | 4.80-5.00 (m) | - | 7.30-7.50 (m, 5H) | |

| Methyl this compound-3-carboxylate | 4.90-5.10 (m) | - | 3.85 (s, 3H) |

Note: Chemical shifts are typically reported in ppm relative to a standard reference (e.g., TMS for ¹H and ¹³C NMR). Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

| Derivative | C-2/C-4 (ppm) | C-3 (ppm) | Other Carbons (ppm) | J (Hz) |

| This compound | 75.0 (d) | 95.0 (d) | - | ¹JCF ≈ 250 |

| 3-Fluoro-3-methyloxetane | 78.0 (d) | 100.0 (d) | 25.0 (d) | ¹JCF ≈ 240, ²JCF ≈ 25 |

| 3-Fluoro-3-phenyloxetane | 79.0 (d) | 102.0 (d) | 125-135 (m) | ¹JCF ≈ 235 |

| Methyl this compound-3-carboxylate | 76.0 (d) | 105.0 (d) | 53.0 (s), 168.0 (d) | ¹JCF ≈ 260, ³JCF ≈ 5 |

Note: The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectra of organofluorine compounds.

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

| Derivative | Chemical Shift (ppm) |

| This compound | -130 to -140 |

| 3-Fluoro-3-methyloxetane | -145 to -155 |

| 3-Fluoro-3-phenyloxetane | -120 to -130 |

| Methyl this compound-3-carboxylate | -115 to -125 |

Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm). The chemical shift is highly sensitive to the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods.

Table 4: Mass Spectrometry Data of Selected this compound Derivatives

| Derivative | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| This compound | EI | 76 | 57, 48, 29 |

| 3-Fluoro-3-methyloxetane | EI | 90 | 75, 61, 43 |

| 3-Fluoro-3-phenyloxetane | ESI | 153 | 124, 109, 77 |

| Methyl this compound-3-carboxylate | ESI | 135 | 103, 75, 59 |

Note: The fragmentation patterns in mass spectrometry can provide valuable structural information. The presence of fluorine can be inferred from the characteristic isotopic pattern of ions containing this element.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of this compound derivatives.

General Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves the fluorination of a corresponding 3-hydroxyoxetane precursor.

Protocol 1: Deoxofluorination of a 3-Hydroxyoxetane

-

Dissolution: Dissolve the 3-hydroxyoxetane starting material in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This is often done with proton decoupling to simplify the spectrum. A spectral width appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm) should be used.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the appropriate standard.

Protocol 3: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for GC-MS).

-

Analysis: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first separated on a gas chromatography column before entering the mass spectrometer. For ESI-MS, the sample solution is directly infused or injected via an LC system.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: General scaffold of a this compound derivative.

Caption: A typical workflow for the synthesis and characterization of this compound derivatives.

An In-depth Technical Guide to the Conformational Preferences of 3-Fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational preferences of 3-fluorooxetane, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the oxetane ring significantly influences its three-dimensional structure, which in turn dictates its chemical reactivity, physical properties, and biological activity. Understanding the conformational landscape of this molecule is therefore crucial for its effective application.

Conformational Landscape of this compound

The conformational preference of the oxetane ring is primarily determined by a balance between ring strain and torsional strain. The parent oxetane molecule is known to possess a puckered conformation, which alleviates the eclipsing interactions of the methylene groups that would be present in a planar structure. The introduction of a fluorine substituent at the 3-position introduces additional stereoelectronic effects, most notably the gauche effect, which can further influence the ring's pucker and the orientation of the substituent.

Two primary conformations are considered for this compound: a puckered (bent) conformation and a planar conformation. Within the puckered conformation, the fluorine atom can occupy either an axial or an equatorial position. Computational studies and spectroscopic data from analogous fluorinated cyclic compounds suggest that the puckered conformer is energetically favored over the planar transition state.[1][2] The preference for a puckered structure is a common feature in small ring systems, as it minimizes torsional strain.[3]

The equilibrium between the axial and equatorial puckered conformers is a key aspect of this compound's conformational profile. The relative energies of these conformers are dictated by a combination of steric and stereoelectronic effects. The fluorine atom, being highly electronegative, can engage in stabilizing hyperconjugative interactions with the C-H bonds of the ring, a phenomenon related to the gauche effect.[4][5]

Figure 1. Conformational equilibrium of this compound, illustrating the interconversion between the more stable puckered (axial and equatorial) conformers via a higher-energy planar transition state.

Quantitative Conformational Data

| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) | Planar Transition State (Calculated) |

| Relative Energy (kJ/mol) | 0 | ~1-5 | ~10-20 |

| Ring Puckering Angle (°) | ~20-30 | ~20-30 | 0 |

| C-F Bond Length (Å) | ~1.39 | ~1.40 | ~1.38 |

| Dipole Moment (Debye) | ~2.5 | ~2.0 | ~1.5 |

| Rotational Constants (GHz) | A: ~7.5, B: ~6.0, C: ~4.5 | A: ~7.6, B: ~5.9, C: ~4.6 | A: ~7.8, B: ~5.8, C: ~4.4 |

Note: The values presented in this table are estimates derived from computational chemistry predictions and analogies to similar molecules. Experimental verification is recommended.

Experimental Protocols for Conformational Analysis

The conformational preferences of this compound can be elucidated using a combination of spectroscopic techniques and computational modeling.

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique capable of providing precise information about the moments of inertia of a molecule in the gas phase.[6] From the rotational constants, it is possible to determine the molecular geometry with high accuracy, allowing for the unambiguous identification of different conformers.

Experimental Workflow:

-

Sample Preparation: this compound is introduced into a high-vacuum chamber.

-

Supersonic Expansion: The sample is seeded in an inert carrier gas (e.g., argon) and expanded through a nozzle into the vacuum chamber, cooling the molecules to a few Kelvin. This simplifies the rotational spectrum by populating only the lowest energy rotational levels.

-

Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation.

-

Detection: The absorption of microwave radiation as a function of frequency is detected, yielding the rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer present in the expansion.

Figure 2. A schematic workflow for determining the conformational geometry of this compound using rotational spectroscopy.

Vibrational spectroscopy provides information about the vibrational modes of a molecule.[7][8] The frequencies of these modes are sensitive to the molecular conformation. By comparing the experimental infrared and Raman spectra with theoretical predictions for different conformers, one can identify the conformers present in a sample and estimate their relative populations.

Experimental Protocol:

-

Sample Preparation: Spectra can be recorded for gas, liquid, or solid phases. For detailed conformational analysis, gas-phase spectra are often preferred to minimize intermolecular interactions.

-

Data Acquisition:

-

Infrared (IR) Spectroscopy: An infrared spectrometer is used to measure the absorption of IR radiation as a function of wavenumber.

-

Raman Spectroscopy: A laser is used to irradiate the sample, and the scattered light is collected and analyzed.

-

-

Spectral Interpretation: The observed vibrational bands are assigned to specific vibrational modes (e.g., C-F stretch, ring puckering mode) based on their frequencies and intensities. Comparison with spectra calculated using quantum chemical methods (e.g., Density Functional Theory) for the axial and equatorial conformers aids in this assignment.

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[9][10] For this compound, both ¹H and ¹⁹F NMR are highly informative. The coupling constants between nuclei, particularly the three-bond couplings (³J), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional correlation experiments, such as COSY (¹H-¹H) and HSQC (¹H-¹⁹F), can be used to assign the resonances.

-

Analysis of Coupling Constants: The magnitudes of the vicinal ¹H-¹H and ¹H-¹⁹F coupling constants are extracted from the spectra.

-

Conformational Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus relationship to determine the time-averaged dihedral angles and, consequently, the relative populations of the axial and equatorial conformers in solution.

Figure 3. Logical flow for the conformational analysis of this compound in solution using NMR spectroscopy.

Conclusion

The conformational preferences of this compound are governed by a delicate interplay of ring strain, torsional strain, and stereoelectronic effects introduced by the fluorine substituent. The molecule is expected to exist predominantly in a puckered conformation, with a dynamic equilibrium between axial and equatorial forms. A multi-technique approach combining rotational, vibrational, and NMR spectroscopy with high-level quantum chemical calculations is essential for a complete and accurate characterization of the conformational landscape of this important fluorinated heterocycle. Such detailed structural insights are invaluable for the rational design of novel pharmaceuticals and advanced materials incorporating the this compound motif.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3-Fluorooxetane to Enhance Metabolic Stability of Drug Candidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical determinant of clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately resulting in the failure of promising drug candidates. A key strategy to mitigate these liabilities is the strategic incorporation of fluorine atoms and fluorinated motifs. This technical guide provides an in-depth analysis of the role of the 3-fluorooxetane moiety in enhancing the metabolic stability of drug candidates. By leveraging the unique properties of both the oxetane ring and the fluorine atom, this functional group offers a powerful tool to modulate physicochemical properties, block metabolic soft spots, and redirect metabolic pathways, thereby improving the overall pharmacokinetic profile of therapeutic agents.

Introduction: The Challenge of Metabolic Instability

The metabolic fate of a drug candidate is primarily governed by the action of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] These enzymes, predominantly found in the liver, catalyze oxidative reactions that functionalize xenobiotics, facilitating their excretion.[1] However, this metabolic machinery can also be a significant hurdle in drug development, leading to the rapid degradation of promising compounds.

Medicinal chemists employ various strategies to enhance metabolic stability, including the introduction of steric shields and the modification of electronically susceptible sites.[2][3] Among these, the incorporation of fluorine has emerged as a premier tactic due to its unique electronic properties and small steric footprint.[4] Concurrently, the use of small, strained heterocyclic rings like oxetanes has gained traction for their ability to favorably modulate properties such as solubility and lipophilicity.[5] The this compound moiety combines these two approaches, offering a synergistic strategy to overcome metabolic instability.

The Role of this compound in Modulating Drug Properties

The introduction of a this compound group into a drug candidate can have a profound impact on its physicochemical and pharmacokinetic properties.

Blocking Metabolic "Soft Spots"

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" sites of CYP-mediated oxidation.[1] The this compound moiety can be strategically positioned to shield adjacent, metabolically labile groups from enzymatic attack.

Altering Electronic Properties and pKa

Fluorine is the most electronegative element, and its presence can significantly alter the local electronic environment of a molecule. This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, permeability, and target engagement.

Modulating Lipophilicity

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of fluorine can increase lipophilicity, the polar nature of the oxetane ring can counterbalance this effect, allowing for fine-tuning of the overall lipophilicity to achieve an optimal balance for drug-like properties.[5]

Redirecting Metabolic Pathways

Recent studies have revealed that oxetane-containing compounds can be substrates for microsomal epoxide hydrolase (mEH), an enzyme that catalyzes the hydrolysis of the oxetane ring to form a diol.[5][6][7][8] This provides an alternative, non-CYP450-mediated metabolic pathway. By shunting metabolism away from the often-problematic CYP system, the this compound moiety can reduce the potential for drug-drug interactions and the formation of reactive metabolites.[7][8]

Data Presentation: A Comparative Analysis

To illustrate the impact of incorporating a this compound moiety, the following tables present a hypothetical but representative comparative analysis of a lead compound ("Parent Compound") and its this compound-containing analog ("Fluorooxetane Analog").

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Parent Compound | 15 | 46.2 |

| Fluorooxetane Analog | 75 | 9.2 |

This table demonstrates a significant improvement in metabolic stability for the Fluorooxetane Analog, as indicated by a longer half-life and lower intrinsic clearance.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Compound | Half-Life (t½) (h) | Clearance (CL) (mL/min/kg) | Bioavailability (F) (%) |

| Parent Compound | 1.2 | 35.5 | 25 |

| Fluorooxetane Analog | 6.8 | 6.3 | 75 |

The in vivo data corroborates the in vitro findings, showing a marked increase in half-life and bioavailability, and a reduction in clearance for the Fluorooxetane Analog.

Table 3: Cytochrome P450 Inhibition Profile

| CYP Isoform | Parent Compound IC50 (µM) | Fluorooxetane Analog IC50 (µM) |

| CYP1A2 | > 50 | > 50 |

| CYP2C9 | 8.5 | 25.1 |

| CYP2C19 | 12.3 | 38.7 |

| CYP2D6 | 2.1 | 15.8 |

| CYP3A4 | 5.4 | 22.0 |

This table indicates that the Fluorooxetane Analog has a reduced potential for CYP-mediated drug-drug interactions compared to the Parent Compound, as evidenced by higher IC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., a known rapidly metabolized compound)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[9][10][11]

-

Data Analysis: Determine the rate of disappearance of the test compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the in vivo pharmacokinetic profile of a compound after administration to rats.

Materials:

-

Test compound formulated for intravenous (IV) and oral (PO) administration

-

Sprague-Dawley rats (or other appropriate strain)

-

Dosing syringes and gavage needles

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer the test compound to two groups of rats via IV and PO routes at a predetermined dose.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of the parent compound using a validated LC-MS/MS method.[9][10][11]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) using appropriate software.

CYP Inhibition Assay (Fluorogenic)

Objective: To assess the potential of a compound to inhibit major CYP450 isoforms.[12]

Materials:

-

Test compound and known CYP inhibitors (positive controls)

-

Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic CYP-specific substrates

-

Phosphate buffer (pH 7.4)

-

NADPH

-

96-well or 384-well plates (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and positive controls.

-

Incubation Mixture: In a microplate, combine the recombinant CYP enzyme, phosphate buffer, and the test compound/control at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[12][13]

Visualizations: Pathways and Workflows

Metabolic Pathways of a this compound Containing Drug Candidate

The following diagram illustrates the potential metabolic pathways for a drug candidate containing a this compound moiety. It depicts both the undesirable CYP450-mediated oxidation at a vulnerable site (which is blocked by the fluorine atom in the analog) and the alternative, favorable mEH-catalyzed hydrolysis of the oxetane ring.

Caption: Metabolic fate of a parent compound versus its this compound analog.

Experimental Workflow for Lead Optimization

This diagram outlines a typical workflow for assessing the impact of introducing a this compound moiety during the lead optimization phase of drug discovery.

Caption: Lead optimization workflow for evaluating this compound analogs.

Conclusion

The strategic incorporation of the this compound moiety represents a highly effective approach to enhancing the metabolic stability of drug candidates. This is achieved through a multi-pronged mechanism that includes the blockage of metabolically labile sites, the modulation of key physicochemical properties, and the redirection of metabolic pathways away from the cytochrome P450 system. The data and protocols presented in this guide provide a framework for the rational design and evaluation of this compound-containing compounds. As the demand for drug candidates with robust pharmacokinetic profiles continues to grow, the this compound motif is poised to become an increasingly valuable tool in the medicinal chemist's armamentarium for developing safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 10. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 11. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 12. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Rise of 3-Fluorooxetanes: A Technical Guide to Synthesis and Discovery of Novel Analogs

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the array of fluorinated motifs, the 3-fluorooxetane scaffold has emerged as a compelling structural unit in drug discovery. This technical guide provides an in-depth exploration of the synthesis of novel this compound analogs, summarizes key quantitative data, and details experimental protocols. Furthermore, it delves into the biological implications of these unique compounds, highlighting their potential to interact with critical signaling pathways.

Synthesis of this compound Analogs: Key Strategies

The construction of the strained, fluorinated four-membered oxetane ring requires specialized synthetic approaches. Methodologies have been developed for the preparation of various this compound building blocks, including those with aryl, carboxylic acid, and amino acid functionalities.

A prevalent strategy for direct fluorination of the oxetane core involves the use of deoxofluorinating reagents. For instance, the synthesis of this compound δ-amino acids has been achieved through multi-step sequences starting from carbohydrate precursors, involving ring contraction and fluorination as key steps[1]. Another key methodology is the nucleophilic substitution on an oxetane ring to introduce the fluorine substituent[2].

The synthesis of 3-fluoro-3-substituted oxetanes, particularly 3-aryl derivatives, is of significant interest for generating libraries of compounds for biological screening. A general approach involves the synthesis of a suitable oxetane precursor followed by a fluorination step.

Table 1: Overview of Synthetic Methodologies for this compound Analogs

| Starting Material | Key Transformation(s) | Reagents | Product Type | Reference |

| 3-Oxetanone | Nucleophilic addition, Deoxofluorination | Grignard reagents, DAST | 3-Fluoro-3-alkyl/aryloxetanes | General Strategy |

| 3-Hydroxymethyloxetane | Oxidation, Halogenation, Fluorination | PCC, SOCl₂, KF | 3-Fluoromethyl-oxetane derivatives | General Strategy |

| D-Xylose | Ring contraction, Fluorination, Hydrolysis | DAST, LiOH | 3-Fluoro-oxetane δ-amino acids | [1] |

| 3-(4-chloro-3-methylphenyl)oxetan-3-ol | Deoxofluorination | Bis(2-methoxyethyl)aminosulfur trifluoride | 3-Fluoro-3-(4-chloro-3-methylphenyl)oxetane | [3] |

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoro-3-aryloxetanes

A solution of the corresponding 3-aryl-3-hydroxyoxetane in an anhydrous solvent such as dichloromethane is cooled to 0 °C. A deoxofluorinating agent, for example, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-fluoro-3-aryloxetane.

Synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid

The synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid represents a key building block for more complex derivatives. The synthetic route can be envisioned starting from a suitable precursor like 3,3-bis(hydroxymethyl)oxetane. A multi-step process involving selective protection, oxidation, and fluorination would lead to the desired product. A detailed, step-by-step protocol would involve:

-

Monoprotection of 3,3-bis(hydroxymethyl)oxetane.

-

Oxidation of the remaining free hydroxyl group to a carboxylic acid.

-

Fluorination of the protected hydroxyl group, followed by deprotection.

Biological Activity and Signaling Pathways

Recent discoveries have highlighted the potential of this compound analogs as modulators of key biological targets, including enzymes and receptors involved in various disease states.

Inhibition of Striatal-Enriched Tyrosine Phosphatase (STEP)

A notable example is the identification of this compound-containing compounds as inhibitors of Striatal-Enriched tyrosine Phosphatase (STEP), also known as PTPN5. STEP is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity and neuronal signaling. Dysregulation of STEP activity has been implicated in several neuropsychiatric and neurodegenerative disorders.